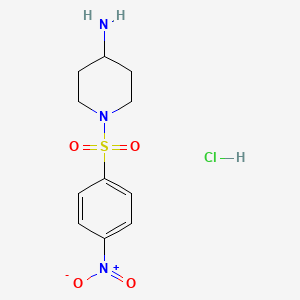

盐酸-1-(4-硝基苯磺酰基)哌啶-4-胺

描述

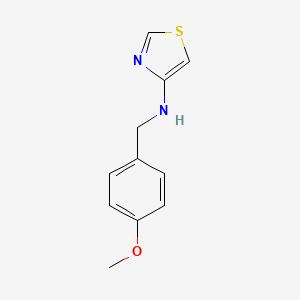

1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride is a chemical compound. Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis and functionalization have been published .科学研究应用

环状化合物的合成

研究强调了含有氨基苯磺酰胺的新型环状化合物的合成,突出了衍生物在有机合成和制药工业应用中的多功能性。关键进展包括顺序尼古拉斯和保森-汉德反应、多功能点击环炔试剂以及分子内保森-汉德反应方法的改进。这些进步强调了磺酰胺或磺内酰胺基官能分子的药物发现和合成潜力 (Kyosuke Kaneda,2020 年)。

亲核芳香取代反应

已经对哌啶与硝基苯衍生物涉及的亲核芳香取代反应进行了定量分析,提供了对这些反应的机理和动力学的见解。这项工作为理解有机合成中类似化合物的行为提供了基础知识,特别是突出了硝基在促进亲核取代中的作用,而不需要碱或酸催化 (F. Pietra 和 D. Vitali,1972 年)。

在亚硝胺形成中的作用

研究表明,某些胺,包括哌啶衍生物,与致癌 N-亚硝基化合物有关。对食物中三甲胺-N-氧化物和其他胺的转化研究突出了膳食胺在这些化合物形成中的重要作用,这对于理解食品安全的化学基础和某些食品成分的潜在致癌性具有重要意义 (J. K. Lin,1986 年)。

鱼类中的生物胺和亚硝胺的形成

对鱼类中生物胺的研究对理解中毒、腐败和亚硝胺的形成具有重要意义。研究表明,生物胺作为鱼类安全性和质量的指标以及它们参与亚硝胺的形成具有重要作用,指出了在食品安全规程中管理这些化合物的重要性 (I. A. Bulushi 等人,2009 年)。

氧化反应和饮用水处理

对饮用水处理中强氧化剂(如氯和臭氧)对有机化合物氧化反应的研究揭示了副产物的形成,包括涉及胺/酰胺官能团的副产物。这些发现有助于理解水处理过程,并强调了最大程度减少可氧化杂质以减少饮用水中潜在有害副产物的重要性 (R. Rice 和 M. Gomez-Taylor,1986 年)。

未来方向

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong ongoing interest in this field.

作用机制

Target of Action

The primary target of 1-(4-Nitrobenzenesulfonyl)piperidin-4-amine hydrochloride is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. By inhibiting DHFR, this compound can potentially exert antimicrobial and antitumor activities .

Mode of Action

This compound interacts with its target, DHFR, by binding to its active sites . This binding inhibits the normal function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway. The disruption of this pathway can lead to the inhibition of DNA synthesis and cell growth, which is the basis for its potential antimicrobial and antitumor activities .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of DNA synthesis and cell growth . By disrupting the tetrahydrofolate synthesis pathway, the compound can inhibit the synthesis of nucleotides, the building blocks of DNA. This inhibition can lead to a decrease in DNA synthesis, which can inhibit cell growth and potentially lead to cell death .

属性

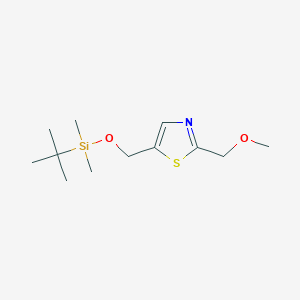

IUPAC Name |

1-(4-nitrophenyl)sulfonylpiperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S.ClH/c12-9-5-7-13(8-6-9)19(17,18)11-3-1-10(2-4-11)14(15)16;/h1-4,9H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWBWIKZYNGMGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)

![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)

![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)

![2,6-Dichloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407731.png)

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)

![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)